molecular formula C11H15NO4 B12124522 4-[Bis(2-hydroxyethyl)amino]benzoic acid

4-[Bis(2-hydroxyethyl)amino]benzoic acid

Cat. No.: B12124522
M. Wt: 225.24 g/mol
InChI Key: PKTBDXPTUWRSHI-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxyethyl)amino]benzoic acid is a benzoic acid derivative substituted with a bis(2-hydroxyethyl)amino group at the para position. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing histone deacetylase (HDAC) inhibitors such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its analogs . The compound is synthesized via methyl esterification of 4-aminobenzoic acid, followed by hydroxyethylation using ethylene oxide, and subsequent deprotection . Its polar hydroxyethyl groups enhance solubility and reduce systemic toxicity, making it a versatile precursor for further functionalization.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]benzoic acid

InChI

InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16)

InChI Key

PKTBDXPTUWRSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of 4-[Bis(2-hydroxyethyl)amino]benzoic acid involves various methods. One common approach is through the Suzuki–Miyaura coupling reaction, which joins aryl halides with boron reagents. Boron reagents play a crucial role in this process . The general steps include oxidative addition and transmetalation, leading to the formation of the Pd–C bond.

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Researchers optimize reaction conditions, reagent selection, and catalysts to achieve high yields.

Chemical Reactions Analysis

Reactions:: 4-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo several reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: Substituents can be introduced via substitution reactions.

Common Reagents::

    Aryl Halides: Used as starting materials.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Palladium Catalysts: Facilitate cross-coupling reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include aryl-substituted benzoic acids and related derivatives.

Scientific Research Applications

4-[Bis(2-hydroxyethyl)amino]benzoic acid finds applications in various fields:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: In drug discovery and chemical biology studies.

    Medicine: Investigated for anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The compound likely exerts its effects by modulating specific enzymes or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Halogenated Derivatives
  • 4-[Bis(2-chloroethyl)amino]benzoic Acid: Structure: Replaces hydroxyethyl with chloroethyl groups. Synthesis: Derived by chlorinating the hydroxyethyl groups of the intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate . Activity: Acts as a key intermediate in HDAC inhibitors (e.g., NA) with potent antitumor activity. The chloroethyl groups confer alkylating properties, enabling DNA cross-linking and cytotoxicity . Toxicity: Higher toxicity due to reactive chlorine atoms, limiting therapeutic windows.
  • 4-[Bis(2-bromoethyl)amino]benzoic Acid: Structure: Bromoethyl substituents instead of hydroxyethyl. Activity: Exhibits antileukemic effects, with an LD50 of 98 mg/kg in rat models, indicating significant toxicity . Application: Used in chemotherapy, though its bulkier bromine atoms may reduce metabolic stability compared to chloro analogs.
Natural Derivatives
  • 4-(2-Hydroxyethyl)-benzoic Acid (B6) :

    • Source : Identified as a metabolite in Metschnikowia persimmonis during fungal co-culture .
    • Activity : Role in microbial defense; bioactivity under investigation.
    • Safety : Low toxicity, typical of naturally occurring benzoic acid derivatives.
  • Benzoic Acid Derivatives from Portulaca oleracea: Structure: Includes 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester derivatives.
Surfactants and Polyether Derivatives
  • PEG PABA: Structure: Polyether conjugate of 4-[Bis(2-hydroxyethyl)amino]benzoic acid. Application: Non-ionic surfactant used in drug delivery and material science due to its amphiphilic properties .

Substituent Effects on Pharmacokinetics and Efficacy

  • Hydroxyethyl Groups : Increase hydrophilicity, improving solubility but reducing membrane permeability. Lower toxicity suits prodrug design .
  • Chloroethyl/Bromoethyl Groups : Enhance lipophilicity and alkylating capacity, improving antitumor potency but increasing toxicity .
  • Natural Substituents : Polar groups (e.g., hydroxyethyl) in natural derivatives correlate with antioxidant activity, likely due to radical scavenging .

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